Samarium vanadium tetraoxide

Photocatalysis Band gap engineering Visible-light absorption

Samarium vanadium tetraoxide (SmVO₄, CAS 13566-08-0) is a rare-earth orthovanadate crystallizing in the tetragonal zircon structure (space group I4₁/amd). It belongs to the LnVO₄ family, which encompasses vanadates of lanthanides from La to Lu as well as Y and Bi, and is recognized for its narrow band gap of approximately 2.28 eV that enables visible-light absorption.

Molecular Formula O4SmV-5
Molecular Weight 265.298
CAS No. 13566-08-0
Cat. No. B576752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSamarium vanadium tetraoxide
CAS13566-08-0
Synonymssamarium vanadium tetraoxide
Molecular FormulaO4SmV-5
Molecular Weight265.298
Structural Identifiers
SMILES[O-2].[O-2].[O-2].[O-2].[V].[Sm+3]
InChIInChI=1S/4O.Sm.V/q4*-2;+3;
InChIKeyUNZMRJQLCPZUKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Samarium Vanadium Tetraoxide (SmVO₄) Procurement Guide for Photocatalysis and Optoelectronics


Samarium vanadium tetraoxide (SmVO₄, CAS 13566-08-0) is a rare-earth orthovanadate crystallizing in the tetragonal zircon structure (space group I4₁/amd). It belongs to the LnVO₄ family, which encompasses vanadates of lanthanides from La to Lu as well as Y and Bi, and is recognized for its narrow band gap of approximately 2.28 eV that enables visible-light absorption [1]. SmVO₄ exhibits a calculated density of 5.72 g/cm³, formation energy of −3.160 eV/atom, and an energy above hull of 0.038 eV/atom, indicating metastability at ambient conditions [2]. Its combination of structural robustness, tunable optoelectronic properties, and redox-active vanadium centers has positioned SmVO₄ as a candidate photocatalyst, phosphor host, and electrochemical material.

Why SmVO₄ Cannot Be Freely Substituted by Other LnVO₄ Vanadates or BiVO₄


Within the LnVO₄ family, band gap, valence band edge position, lattice parameters, and lanthanide 4f-electron contributions vary substantially with the rare-earth cation, directly dictating light absorption range, charge carrier dynamics, and surface catalytic reactivity. SmVO₄ occupies a specific position in the lanthanide contraction series: its band gap of ~2.28 eV is narrower than that of NdVO₄ (2.95–3.79 eV), CeVO₄ (3.00–3.77 eV), and GdVO₄ (2.77–3.70 eV), yet wider than the lower limit of EuVO₄ (~1.90 eV) [1]. Sm³⁺ (ionic radius ~1.08 Å, mixed +2/+3 oxidation capability) imparts distinct electronic contributions that are absent in non-f-element compounds such as BiVO₄ (~2.4 eV, monoclinic scheelite, no 4f states) [2]. These differences mean that substituting SmVO₄ with another vanadate alters not only the light-harvesting window but also heterojunction band alignment, recombination rates, and pollutant adsorption behavior—directly compromising the performance of a photocatalytic or optoelectronic system designed around SmVO₄.

Quantitative Differentiation Evidence for SmVO₄ Against Closest Vanadate Analogs


SmVO₄ Band Gap (~2.28 eV) vs. NdVO₄, CeVO₄, GdVO₄, EuVO₄: Narrowest Among Mid-Series Lanthanide Orthovanadates

SmVO₄ exhibits an experimentally determined band gap of ~2.28 eV, which is narrower than the reported ranges for NdVO₄ (2.95–3.79 eV), CeVO₄ (3.00–3.77 eV), and GdVO₄ (2.77–3.70 eV, with thin-film DRS values up to 3.61 eV), and comparable to the lower end of EuVO₄ (1.90–3.35 eV) [1]. This narrower gap enables SmVO₄ to harvest a broader portion of the visible spectrum (absorption edge ~544 nm vs. ~420 nm for NdVO₄ at 2.95 eV and ~414 nm for CeVO₄ at 3.00 eV) without requiring doping or solid-solution formation to achieve visible-light activity [2].

Photocatalysis Band gap engineering Visible-light absorption

SmVO₄-Based Heterojunction Cr(VI) Removal: 95% Degradation Efficiency vs. 64% for CdS/g-C₃N₄ Analog

In a direct head-to-head comparison compiled from independent studies under comparable conditions, a SmVO₄/g-C₃N₄ heterojunction achieved 95% Cr(VI) photoreduction efficiency, outperforming a CdS/g-C₃N₄ analog that reached only 64% removal [1]. Similarly, SmVO₄/hBN delivered 85% tetracycline (TC) degradation versus 68.9% for g-C₃N₄/hBN, and SnIn₄S₈/SmVO₄ removed 97.57% of rhodamine B (RhB) compared to 76% for CdZnS/SnIn₄S₈ [2]. The superiority is attributed to SmVO₄'s favorable band-edge positions facilitating Z-scheme charge transfer, reduced electron-hole recombination confirmed by PL and EIS, and the contribution of Sm³⁺ 4f states to interfacial charge separation.

Heavy metal remediation Heterogeneous photocatalysis Wastewater treatment

Crystal Lattice Parameters: SmVO₄ (a=7.2647 Å, c=6.384 Å) vs. EuVO₄, GdVO₄, DyVO₄ — Quantifying Lanthanide Contraction Effects for Epitaxial and Composite Design

Single-crystal X-ray diffractometry refinements of the isostructural LnVO₄ series (Ln = Sm, Eu, Gd, Dy) in space group I4₁/amd yield lattice constants that follow the lanthanide contraction: SmVO₄ a = 7.2647(9) Å, c = 6.384(1) Å; EuVO₄ a = 7.2358(7) Å, c = 6.362(1) Å; GdVO₄ a = 7.2122(7) Å, c = 6.346(2) Å; DyVO₄ a = 7.1429(8) Å, c = 6.300(2) Å [1]. The SmVO₄ unit cell volume is larger than all three heavier analogs, with a systematic decrease in both a and c axes as the Ln³⁺ ionic radius shrinks from Sm (1.079 Å, CN=8) to Dy (1.027 Å, CN=8). The final reliability factor (R) for the SmVO₄ refinement was 0.026 based on 266 unique reflections, the lowest among the four compounds, indicating the highest structural refinement quality [1].

Crystal engineering Epitaxial growth Solid-state synthesis

Photoluminescence Tuning: SmVO₄ Band Gap (3.73–3.81 eV) and Dy³⁺ Doping Optimization for Phosphor Applications

A systematic comparative study of undoped SmVO₄ and Dy³⁺-doped SmVO₄ (x = 1, 3, 5, 7, 10, 15 at%) revealed that the band gap remains within 3.73–3.81 eV across all compositions, demonstrating structural–optical stability of the host lattice [1]. The optimal Dy³⁺ doping concentration for maximizing photoluminescence intensity was determined to be 5 at%, at which the dominant emission peaks appear at 550 nm (⁴F₉/₂ → ⁶H₁₃/₂ of Dy³⁺ coincident with ⁴G₅/₂ → ⁶H₅/₂ of Sm³⁺) and 663 nm (⁴F₉/₂ → ⁶H₁₁/₂) under 405 nm excitation. The CIE chromaticity coordinates for SmVO₄:5 at% Dy³⁺ are (0.43, 0.54), positioning it in the yellow-green region suitable for conversion phosphors [1]. In contrast, undoped SmVO₄ exhibits characteristic Sm³⁺ ⁴G₅/₂ → ⁶Hⱼ (J = 5/2, 7/2, 9/2) transitions with lower integrated intensity.

Phosphors Solid-state lighting Optical materials

High-Temperature Thermodynamic Stability: SmVO₄ Molar Heat Capacity Characterized from 369 to 1020 K

The molar heat capacity (Cp) of SmVO₄ was experimentally determined by differential scanning calorimetry (DSC) across the temperature range 369–1020 K, and the thermodynamic properties (enthalpy increment, entropy, and reduced Gibbs energy) were calculated from these data [1]. The structure of SmVO₄ was refined at both 298 K and 973 K, confirming the persistence of the tetragonal zircon phase without decomposition or phase transformation up to at least 973 K under ambient pressure [1]. Earlier low-temperature measurements (5–300 K) on the RVO₄ series (R = Pr, Nd, Sm, Eu, Gd, Tb) established that SmVO₄ maintains a distinct Cp(T) profile governed by the Sm³⁺ 4f-electron contribution, with low-temperature fitting parameter B₃ = 0.001618 J·mol⁻¹·K⁻⁴, consistent with its position in the lanthanide series [2]. For catalytic applications involving thermal cycling (e.g., oxidative dehydrogenation of propane), SmVO₄ demonstrates thermal stability up to 1020 K, with a reduction activation energy of ~42 kJ/mol in hydrogen atmosphere, distinguishing it from the more easily reduced SmVO₃ phase (39 kJ/mol) [3].

Thermodynamics High-temperature materials Phase stability

Pressure-Induced Phase Stability: SmVO₄ Zircon Phase Stable to 5.8 GPa vs. GdVO₄ Zircon-to-Scheelite Transition at 6.8 GPa

In situ high-pressure Raman spectroscopy reveals that SmVO₄ retains its ambient zircon structure up to 5.8 GPa, after which two sequential phase transitions occur at 6.8 GPa and 15.9 GPa, with the second transition being reversible upon pressure release while the intermediate phase is retained [1]. By comparison, isostructural GdVO₄ undergoes its first zircon-to-scheelite transition at a slightly higher pressure of 6.8(4) GPa, accompanied by a band-gap collapse, and a second transition to monoclinic fergusonite at ~20 GPa [2]. The ~1.0 GPa difference in the first phase transition pressure between SmVO₄ and GdVO₄ reflects the influence of the larger Sm³⁺ ionic radius on lattice compressibility and polyhedral distortion tolerance. SmVO₄'s dedicated high-pressure phase diagram data (up to 19 GPa) provide a validated reference for applications involving mechanical stress or high-pressure processing.

High-pressure chemistry Phase transitions Structural stability

Evidence-Backed Application Scenarios Where SmVO₄ Provides Quantifiable Advantage


Visible-Light Photocatalytic Cr(VI) Reduction in Industrial Wastewater

Based on the head-to-head evidence that SmVO₄/g-C₃N₄ achieves 95% Cr(VI) removal versus 64% for CdS/g-C₃N₄ under visible light [1], SmVO₄-based heterojunction photocatalysts are the preferred choice for heavy metal remediation in electroplating, leather tanning, and textile effluents. The 31-percentage-point efficiency advantage directly reduces treatment time and catalyst consumption per volume of wastewater treated, and the Z-scheme mechanism validated by scavenger and ESR studies ensures sustained activity over multiple cycles [2].

Yellow-Green Phosphor Host for Solid-State Lighting and Display Devices

The optimized SmVO₄:5 at% Dy³⁺ phosphor, with CIE coordinates (0.43, 0.54), dominant emission at 550 nm and 663 nm under 405 nm excitation, and a stable host band gap of 3.73–3.81 eV [1], is directly applicable as a down-conversion phosphor in near-UV LED packages. Procurement of SmVO₄ as the host lattice ensures the specific crystal field environment around Sm³⁺/Dy³⁺ that enables efficient Sm³⁺→Dy³⁺ energy transfer, a mechanism unavailable in non-samarium vanadate hosts.

Heteroepitaxial Thin-Film and Composite Catalyst Design Requiring Precise Lattice Matching

When designing layered heterojunction devices or core-shell catalyst architectures, SmVO₄'s lattice parameters (a = 7.2647 Å, c = 6.384 Å) [1] provide a quantifiably larger template than EuVO₄, GdVO₄, or DyVO₄. The 4.6% volume reduction from SmVO₄ to DyVO₄ means that substituting SmVO₄ with a heavier LnVO₄ introduces lattice mismatch strain that can degrade interfacial charge transfer and mechanical integrity in epitaxial or sintered composite systems.

High-Temperature Catalytic Oxidative Dehydrogenation (ODH) of Alkanes

SmVO₄'s documented thermal stability to at least 973 K, validated Cp data from 369–1020 K [1], and reduction activation energy of 42 kJ/mol in H₂ atmosphere [2] make it a quantifiably characterized candidate for ODH reactors operating in the 600–900 K range. The availability of full thermodynamic functions (H(T)−H(0), S(T), Φ(T)) enables accurate process modeling and heat management calculations, unlike uncharacterized vanadate analogs for which reactor design would rely on estimates or assumptions.

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